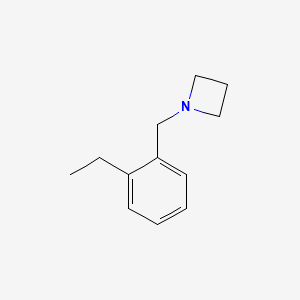

1-(2-Ethylbenzyl)azetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis and Chemical Research

Four-membered nitrogen heterocycles, including azetidines and their β-lactam counterparts, are crucial scaffolds in organic synthesis and medicinal chemistry. nih.govrsc.orgnih.gov Their importance stems from a combination of factors, including their inherent ring strain, which dictates their reactivity, and their ability to impart desirable physicochemical properties to larger molecules. rsc.orgrsc.org The azetidine (B1206935) ring, a saturated four-membered ring containing one nitrogen atom, is a particularly valuable motif in drug discovery. enamine.netlifechemicals.com Its incorporation into a molecule can enhance metabolic stability, improve binding affinity to biological targets, and increase solubility. rsc.orglongdom.org

The compact and rigid structure of the azetidine ring allows for precise spatial orientation of substituents, which can be advantageous in designing molecules that interact with specific biological targets like enzymes or receptors. enamine.netontosight.ai This has led to the inclusion of the azetidine moiety in a number of approved drugs and clinical candidates. nih.govchemrxiv.org For instance, azelnidipine, a calcium channel blocker, and cobimetinib, a kinase inhibitor, both feature an azetidine ring. rsc.org The versatility of azetidines also extends to their use as synthetic intermediates and building blocks for the construction of more complex molecules. nih.govub.bw

Historical Context of Azetidine Synthesis and Reactivity Studies

The first synthesis of azetidine was reported in 1888. rsc.orgrsc.org Early research into azetidines was often in the shadow of their three-membered ring cousins, the aziridines. rsc.orgrsc.org However, the distinct differences in ring strain, geometry, and reactivity, along with the discovery of naturally occurring azetidine-containing compounds like azetidine-2-carboxylic acid, spurred increased interest in this unique heterocycle. rsc.orgrsc.org

Historically, the synthesis of azetidines has been challenging due to the inherent ring strain of the four-membered ring. ub.bwacs.org One of the oldest and most common methods for forming the azetidine ring is through the intramolecular cyclization of γ-haloamines or activated γ-aminoalcohols, a process involving the displacement of a leaving group by a nitrogen atom. clockss.org Another classical approach involves [2+2] cycloaddition reactions. ub.bw The reduction of β-lactams (azetidin-2-ones) has also been a widely used method for accessing simple azetidines. acs.org Early reactivity studies focused on ring-opening reactions, which take advantage of the strain within the four-membered ring. clockss.org These reactions provided access to a variety of acyclic amine derivatives.

Challenges and Opportunities in the Construction and Derivatization of Strained Azetidine Scaffolds

The construction and derivatization of azetidines present both significant challenges and exciting opportunities for organic chemists. The primary challenge lies in the high ring-strain energy of the azetidine ring, which is approximately 25.4 kcal/mol. rsc.orgrsc.org This strain makes the formation of the ring difficult and can also lead to undesired ring-opening decomposition pathways. rsc.orgnih.govacs.orgacs.org Consequently, synthetic methods for producing azetidines have been less developed compared to those for other saturated nitrogen heterocycles. researchgate.net

Despite these challenges, the unique reactivity endowed by the ring strain also offers opportunities for novel chemical transformations. rsc.orgrsc.orgresearchwithrutgers.com Researchers have developed various strategies to overcome the synthetic hurdles, including:

Ring Contraction and Expansion: Forming azetidines from larger or smaller ring systems. rsc.org

Cycloaddition Reactions: Including photochemical methods like the aza Paternò–Büchi reaction. rsc.orgnih.gov

C-H Activation: Enabling the direct functionalization of C-H bonds to form the azetidine ring. rsc.org

Strain-Release Driven Synthesis: Utilizing highly strained precursors like azabicyclo[1.1.0]butanes to drive the formation of functionalized azetidines. nih.gov

The derivatization of the azetidine scaffold is another area of active research. nih.gov The nitrogen atom of the azetidine ring provides a convenient handle for introducing a wide range of substituents. nih.govacs.org Furthermore, recent advances have enabled the functionalization of the carbon atoms of the ring, opening up new avenues for creating diverse and complex azetidine-containing molecules. nih.govnih.gov

Overview of N-Substituted Azetidines within Contemporary Organic Chemistry Research

N-substituted azetidines are a focal point of modern organic chemistry research due to their prevalence in medicinally relevant molecules and their utility as versatile synthetic intermediates. rsc.orgacs.orgresearchgate.netuniba.it The substituent on the nitrogen atom plays a crucial role in modulating the chemical and physical properties of the azetidine ring. uniba.it

Current research in this area is exploring a multitude of synthetic strategies to access diversely functionalized N-substituted azetidines. rsc.orguniba.it These methods often aim for high efficiency, stereoselectivity, and broad substrate scope. rsc.org For example, the development of catalytic enantioselective methods for the synthesis and functionalization of azetidines is a major area of focus. rsc.org

The reactivity of N-substituted azetidines is also being extensively investigated. rsc.orguniba.it The nature of the N-substituent can influence the regioselectivity of ring-opening reactions, the stability of the azetidine ring, and its ability to participate in various chemical transformations. nih.govacs.orguniba.it For instance, the presence of an electron-withdrawing group on the nitrogen can facilitate certain reactions, while an electron-donating group can promote others. uniba.it This tunable reactivity makes N-substituted azetidines powerful tools for the construction of complex molecular architectures and the development of new therapeutic agents. rsc.orgresearchgate.net

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective strategy for constructing the azetidine ring. This approach involves the formation of a carbon-nitrogen bond within a single molecule that contains both the nitrogen nucleophile and a suitable electrophilic carbon center.

Base-Promoted Intramolecular Nucleophilic Substitution Reactions

One of the most traditional and widely used methods for forming the azetidine ring is through intramolecular nucleophilic substitution (SN2) reactions. nih.govresearchgate.net This strategy typically involves a γ-amino alcohol or a related substrate where the hydroxyl group is converted into a good leaving group, such as a halide, mesylate, or tosylate. nih.govresearchgate.net The application of a strong, non-nucleophilic base then facilitates the deprotonation of the amine, which subsequently acts as an internal nucleophile, attacking the electrophilic carbon and displacing the leaving group to form the four-membered ring. rsc.org

For instance, the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines has been achieved through the intramolecular cyclization of N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine. rsc.org Due to the electron-withdrawing effect of the trifluoromethyl group, which reduces the nucleophilicity of the nitrogen atom, a strong base like Lithium bis(trimethylsilyl)amide (LiHMDS) is required to effect the cyclization under reflux conditions in tetrahydrofuran (THF). rsc.org

This fundamental approach is versatile, though challenges can arise from competing elimination reactions and the need for carefully chosen reaction conditions to favor the desired 4-exo-tet cyclization.

Palladium-Catalyzed Intramolecular C(sp³)–H Amination for Azetidine Ring Formation

A more modern and efficient approach involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. acs.orgorganic-chemistry.org This methodology allows for the direct formation of a C–N bond by activating a typically inert C–H bond at the γ-position relative to the nitrogen atom, offering a more atom-economical route to azetidines. nih.gov

These reactions often employ a directing group, such as picolinamide (PA), attached to the amine substrate. acs.orgnih.gov The directing group coordinates to the palladium catalyst, bringing it into proximity with the target C–H bond and facilitating its activation. The transformation is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org This method features relatively low catalyst loading, the use of inexpensive reagents, and convenient operating conditions. acs.orgnih.gov The reaction exhibits high functional group tolerance and can be used to construct complex polycyclic and spirocyclic azetidine scaffolds. acs.orgrsc.org Gaunt and co-workers reported a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination using benziodoxole tosylate as an oxidant. rsc.org The proposed mechanism involves the generation of a Pd(IV) species, which then undergoes intramolecular cyclization to form the azetidine ring. rsc.org

| Substrate | Product | Yield (%) |

|---|---|---|

| N-(2,2-dimethylpropyl)picolinamide | 2-tert-butyl-2,3-dihydro-1H-pyrrolo[3,4-b]pyridin-1-one | 75 |

| N-(2-methyl-2-phenylpropyl)picolinamide | 2-methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]pyridin-1-one | 85 |

| N-(2-ethyl-2-methylbutyl)picolinamide | 2-ethyl-2-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]pyridin-1-one | 78 |

Lanthanide-Catalyzed Regioselective Intramolecular Aminolysis of Epoxy Amines

Lanthanide catalysts, particularly Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have emerged as powerful tools for the synthesis of azetidines via the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. frontiersin.orgnih.govnih.gov The aminolysis of epoxides is a useful reaction for synthesizing complex nitrogen-containing compounds, but achieving regioselectivity can be challenging, especially when using traditional Lewis or Brønsted acid catalysts, which are often quenched by the basic amine nucleophile. frontiersin.orgnih.gov

The La(OTf)₃ catalyst effectively promotes a C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of 3-hydroxyazetidines in high yields. frontiersin.orgnih.gov This reaction tolerates a wide variety of functional groups, including those that are acid-sensitive or Lewis basic. frontiersin.orgnih.gov The method is effective for substrates bearing electron-rich, electron-deficient, and sterically bulky substituents on the nitrogen atom. nih.gov

| N-Substituent | Product | Yield (%) |

|---|---|---|

| Benzyl (B1604629) | 1-benzyl-3-hydroxyazetidine derivative | High |

| 4-Methoxybenzyl | 3-hydroxy-1-(4-methoxybenzyl)azetidine derivative | High |

| 4-(Trifluoromethyl)benzyl | 3-hydroxy-1-(4-(trifluoromethyl)benzyl)azetidine derivative | High |

| n-Butyl | 1-(n-butyl)-3-hydroxyazetidine derivative | High |

| tert-Butyl | 1-(tert-butyl)-3-hydroxyazetidine derivative | High |

| Allyl | 1-allyl-3-hydroxyazetidine derivative | Moderate |

Intramolecular Allylic Hydroamination via Electrocatalysis

A novel approach for azetidine synthesis is the electrocatalytic intramolecular hydroamination of allylic sulfonamides. organic-chemistry.orgacs.org This method merges cobalt catalysis with electrochemical oxidation to achieve the formation of the strained four-membered ring, a transformation that is difficult with traditional methods due to unfavorable kinetics. organic-chemistry.orgresearchgate.net

The reaction enables the regioselective generation of a key carbocationic intermediate that undergoes efficient intramolecular C–N bond formation. nrf.re.krnih.gov Mechanistic studies, including electrochemical kinetic analysis, suggest that the rate-determining step involves either the catalyst regeneration via nucleophilic cyclization or the second electrochemical oxidation step. acs.orgnih.gov This protocol is effective for a range of substrates, including those derived from biologically relevant molecules. organic-chemistry.org

Iodocyclization of Homoallylamines to Azetidine Derivatives

The iodocyclization of homoallylamines provides a stereoselective route to functionalized 2-(iodomethyl)azetidine derivatives. rsc.org This reaction typically proceeds in high yield at room temperature when a homoallylic amine is treated with iodine in the presence of a base like sodium hydrogen carbonate. medwinpublishers.com The reaction follows a 4-exo-trig cyclization pathway, leading to the formation of the azetidine ring with a cis-diastereoselectivity. medwinpublishers.com

A notable aspect of this methodology is its temperature-dependent outcome. While room temperature reactions yield the 2-(iodomethyl)azetidine, increasing the temperature can cause a thermal isomerization of the azetidine to the thermodynamically more stable 3-iodopyrrolidine derivative. rsc.org This provides a divergent pathway to either four- or five-membered nitrogen heterocycles from a common starting material. rsc.org

Intermolecular Cycloaddition Reactions

Intermolecular reactions, particularly [2+2] cycloadditions, represent another powerful strategy for constructing the azetidine core. These reactions involve the direct combination of two different molecules to form the four-membered ring in a single step.

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a primary example of this approach. nih.gov Traditionally, this reaction has been limited by competing E/Z isomerization of the imine and the need for high-energy ultraviolet light. nih.govresearchgate.net

Recent advancements have overcome these limitations by using visible-light photocatalysis. nih.gov Schindler and co-workers developed a visible-light-mediated intermolecular aza Paternò–Büchi reaction using 2-isoxazoline-3-carboxylates as oxime precursors. rsc.orgnih.gov A commercially available iridium photocatalyst activates the oxime derivative via triplet energy transfer, which then undergoes [2+2] cycloaddition with a wide range of both activated and unactivated alkenes. rsc.orgnih.gov This modern approach is characterized by its operational simplicity, mild reaction conditions, broad substrate scope, and the ability to produce highly functionalized azetidines that can be readily deprotected to yield the free NH-azetidines. nih.gov

An exploration of modern synthetic strategies reveals a diverse toolkit for the construction of the azetidine scaffold, a valuable four-membered nitrogen-containing heterocycle. This article focuses on the key methodologies applicable to the synthesis of N-(2-Ethylbenzyl)azetidine and its analogs, providing a detailed overview of cycloadditions, ring rearrangement strategies, and cross-coupling reactions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

1-[(2-ethylphenyl)methyl]azetidine |

InChI |

InChI=1S/C12H17N/c1-2-11-6-3-4-7-12(11)10-13-8-5-9-13/h3-4,6-7H,2,5,8-10H2,1H3 |

InChI Key |

NHCYTZOPLQSLGC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1CN2CCC2 |

Origin of Product |

United States |

Advanced Methodologies in Azetidine Synthesis Relevant to 1 2 Ethylbenzyl Azetidine Analogs

Continuous Flow Synthesis of Azetidines

Continuous flow chemistry has emerged as a powerful tool for the synthesis of azetidine (B1206935) derivatives. researchgate.net This technology offers precise control over reaction parameters such as temperature, pressure, and residence time, enabling the use of highly reactive intermediates and hazardous reagents in a safer and more efficient manner. uniba.itacs.org The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, which is critical for controlling fast and exothermic reactions often involved in forming strained ring systems like azetidines. durham.ac.uk

Photochemistry in continuous flow offers significant advantages over conventional batch processing, including consistent photon flux, shorter reaction times, and enhanced reproducibility, which are particularly valuable for synthesizing complex molecules. durham.ac.uktue.nl A notable application in azetidine synthesis is the photo-flow Norrish-Yang cyclisation, which provides access to 3-hydroxyazetidines, valuable building blocks for medicinal chemistry. durham.ac.ukresearchgate.net

This intramolecular cyclisation of an acyclic 2-amino ketone precursor proceeds via photochemical excitation, leading to the formation of the cyclic 3-hydroxyazetidine product. durham.ac.uk The efficiency of this transformation is greatly improved in a flow system. For example, the conversion of N-benzyl-N-(2-oxo-2-phenylethyl)methanesulfonamide to the corresponding 3-hydroxyazetidine was optimized in a flow reactor, achieving 90% conversion and a 76% isolated yield with a residence time of just 10 minutes. durham.ac.uk This represents a significant improvement in productivity compared to batch methods, which often suffer from low conversions and long reaction times. durham.ac.uk The versatility of this photo-flow process has been demonstrated through the synthesis of a range of substituted 3-hydroxyazetidinols, showcasing its tolerance for various functional groups. durham.ac.ukcolab.ws

| Entry | R¹ | R² | Product | Residence Time (min) | Conversion (%) | Isolated Yield (%) |

| 1 | H | Ph | 3-hydroxy-1-(methylsulfonyl)-3-phenylazetidine | 10 | 90 | 76 |

| 2 | H | 4-F-Ph | 3-(4-fluorophenyl)-3-hydroxy-1-(methylsulfonyl)azetidine | 10 | 95 | 81 |

| 3 | H | 4-Cl-Ph | 3-(4-chlorophenyl)-3-hydroxy-1-(methylsulfonyl)azetidine | 10 | 95 | 83 |

| 4 | H | 4-Br-Ph | 3-(4-bromophenyl)-3-hydroxy-1-(methylsulfonyl)azetidine | 10 | 95 | 80 |

| 5 | Me | Ph | 3-hydroxy-2-methyl-1-(methylsulfonyl)-3-phenylazetidine | 10 | 90 | 75 |

Table 1: Scope of the Photo-Flow Norrish-Yang Reaction for the Synthesis of 3-Hydroxyazetidines. Data compiled from durham.ac.uk.

The generation and functionalization of lithiated intermediates are fundamental steps in the synthesis of many complex molecules. However, these species are often highly reactive and thermally unstable, requiring cryogenic temperatures and precise control in batch processes. acs.org Flow microreactor technology provides an effective solution to these challenges by enabling the safe generation and immediate use of such intermediates at significantly higher temperatures than in batch. uniba.itacs.orgnih.gov

A continuous flow process has been developed for the generation of C3-lithiated azetidine from N-Boc-3-iodoazetidine. uniba.it This method utilizes a flow microreactor cooled to -50 °C, a temperature much more amenable to industrial application than the -78 °C or lower required in batch. uniba.it The lithiated intermediate is generated via an iodine-lithium exchange and can be trapped with various electrophiles in short residence times, minimizing decomposition. uniba.itacs.org This robust protocol allows for the efficient synthesis of a diverse range of C3-functionalized azetidines. uniba.it

| Entry | Electrophile | Residence Time R1 (ms) | Temp (°C) | Product | Yield (%) |

| 1 | Benzophenone | 330 | -50 | N-Boc-3-(hydroxydiphenylmethyl)azetidine | 72 |

| 2 | Benzophenone | 165 | -50 | N-Boc-3-(hydroxydiphenylmethyl)azetidine | 75 |

| 3 | Benzophenone | 82 | -50 | N-Boc-3-(hydroxydiphenylmethyl)azetidine | 80 |

| 4 | 4-Fluorobenzaldehyde | 82 | -50 | N-Boc-3-((4-fluorophenyl)(hydroxy)methyl)azetidine | 78 |

| 5 | N,N-Dimethylformamide | 82 | -50 | N-Boc-3-formylazetidine | 70 |

| 6 | TMSCl | 82 | -50 | N-Boc-3-(trimethylsilyl)azetidine | 65 |

Table 2: Optimization and Scope of the Continuous Flow Synthesis of C3-Functionalized Azetidines via Lithiated Intermediates. Data compiled from uniba.it.

Electrocatalytic Approaches for Azetidine Ring Construction

Electrosynthesis is gaining traction as a sustainable and powerful tool in modern organic chemistry. By using electricity as a traceless reagent, electrochemical methods can drive unique chemical transformations under mild conditions. organic-chemistry.org An innovative electrocatalytic approach has been developed for the construction of the azetidine ring itself. organic-chemistry.org

This method involves an intramolecular hydroamination of allylic sulfonamides, enabled by the combination of cobalt catalysis and electricity. organic-chemistry.org The process is believed to proceed through the regioselective generation of a key carbocationic intermediate, which then undergoes intramolecular C-N bond formation to yield the azetidine ring. organic-chemistry.org This strategy provides a novel pathway to azetidines and highlights the potential of merging transition metal catalysis with electrochemistry to achieve challenging transformations. organic-chemistry.org

Mechanistic Investigations and Reaction Pathway Elucidation for N Substituted Azetidines

Elucidation of Rate-Determining Steps in Azetidine (B1206935) Formation

The rate-determining step (RDS) in azetidine ring formation is highly dependent on the chosen synthetic methodology. In classical cyclization reactions, the formation of the strained four-membered ring is often the most energetically demanding step.

For syntheses involving the intramolecular cyclization of a pre-formed chain, such as the reaction of a γ-amino halide or sulfonate, the nucleophilic attack of the nitrogen atom to displace the leaving group and close the ring is typically the slow step. This is due to the inherent ring strain being introduced in the transition state.

In contrast, for multicomponent reactions or cycloadditions, the RDS can vary. For example, in the Staudinger reaction (ketene + imine), ab initio calculations have pointed to the electrocyclic conrotatory ring closure of a zwitterionic intermediate as the rate-determining step acs.org. Similarly, in a multicomponent aza-Darzens reaction catalyzed by a BOROX system, the SN2 attack by the nitrogen onto an electrophilic carbon to generate the aziridine (B145994) intermediate, which can then be converted to an azetidine, is considered the RDS nih.gov.

The preparation of azetidines from alkyl dihalides and primary amines under microwave irradiation involves a cyclocondensation where the final ring-closing step is kinetically crucial organic-chemistry.org. The challenge in many azetidine syntheses is overcoming the activation barrier for the formation of the strained ring, which often competes with other reaction pathways like elimination or polymerization acs.orgmedwinpublishers.com.

A summary of synthetic methods and their potential rate-determining steps is presented below.

Table 1: Potential Rate-Determining Steps in Various Azetidine Syntheses

| Synthetic Method | Typical Precursors | Plausible Rate-Determining Step (RDS) | Supporting Evidence/Rationale |

| Intramolecular Cyclization | γ-Haloamines, γ-Amino Sulfonates | Nucleophilic ring closure (SN2) | Overcoming the strain energy of the forming four-membered ring acs.org. |

| Staudinger Cycloaddition | Ketenes + Imines | Conrotatory electrocyclic ring closure | Ab initio calculations identified this step for the formation of the related β-lactam ring acs.org. |

| Aza-MIRC Aziridination | Unsaturated Carbonyls + Amines | Enamine attack on the amine electrophile | The stereochemistry is set early in the reaction cycle nih.gov. |

| BOROX-controlled aza-Darzens | Aldehyde + Amine + Diazoacetate | SN2 attack by nitrogen to form the initial ring | Mechanistic studies point to this as the key bond-forming step nih.gov. |

Role of Intermediates in Azetidine Cyclization Reactions

The pathways leading to N-substituted azetidines are characterized by a variety of transient species. The nature of these intermediates is dictated by the reaction mechanism, whether it be ionic, radical, or photochemical.

Ionic Intermediates: Many common azetidine syntheses proceed through ionic intermediates.

Zwitterionic Intermediates: The [2+2] cycloaddition of ketenes and imines is proposed to proceed through a zwitterionic intermediate which then undergoes electrocyclic ring closure acs.org. The electronic nature of this intermediate can influence the reaction's stereochemical outcome nih.gov.

Aziridinium (B1262131) and Azetidinium Ions: The ring expansion of N-substituted aziridines to azetidines often involves the formation of a bicyclic aziridinium ion intermediate. longdom.orgresearchgate.net This strained intermediate is then susceptible to nucleophilic attack, leading to the expanded four-membered ring. longdom.orgresearchgate.net Similarly, azetidinium ions can be intermediates in functionalization reactions nih.gov.

Radical Intermediates: Photochemical and radical-initiated reactions introduce a different set of intermediates.

1,4-Biradicals: The Norrish-Yang cyclization, a photochemical method, proceeds via a 1,5-hydrogen atom transfer to form a 1,4-biradical, which subsequently collapses to form the azetidine ring beilstein-journals.org. The stability of this biradical can be influenced by substituents on the carbon alpha to the nitrogen beilstein-journals.org.

Vinyl Radicals: A photo-induced copper-catalyzed [3+1] radical cascade cyclization involves the formation of a vinyl radical after the addition of an α-aminoalkyl radical to an alkyne. This is followed by a 1,5-hydrogen atom transfer and a 4-exo-trig cyclization nih.gov.

Azabicyclo[1.1.0]butanes (ABBs): These highly strained molecules can act as radical acceptors. In radical strain-release photocatalysis, radical intermediates are intercepted by ABBs to generate difunctionalized azetidines chemrxiv.orgresearchgate.net.

Organometallic Intermediates: Metal-catalyzed syntheses involve organometallic species. For instance, a palladium-catalyzed rearrangement for azetidine synthesis has been shown to involve a π-allyl Pd complex acs.org. Copper-catalyzed reactions are also prominent, forming key copper-containing intermediates that facilitate the desired bond formations. nih.govnih.gov

Mechanistic Insights into Photochemical Azetidine Synthesis

Photochemical methods offer powerful, alternative routes to azetidines by utilizing light energy to overcome the energetic barriers of ring formation, often proceeding through unique radical intermediates. beilstein-journals.org

The Norrish-Yang Cyclization: This reaction is a classic method for forming four-membered rings. beilstein-journals.org Mechanistically, it begins with the photoexcitation of an α-amino ketone. This is followed by an intramolecular 1,5-hydrogen atom transfer from a γ-C-H bond to the excited carbonyl oxygen, generating a 1,4-biradical intermediate. The final step is the cyclization of this biradical to yield the corresponding azetidinol. beilstein-journals.org For the synthesis of a compound like 1-(2-Ethylbenzyl)azetidine, a hypothetical precursor would be an appropriately substituted α-(N-(2-ethylbenzyl)amino)acetophenone.

The Aza Paternò-Büchi Reaction: This reaction is the nitrogen-analog of the Paternò-Büchi reaction, representing a [2+2] photocycloaddition between an imine and an alkene to directly form an azetidine. nih.govnih.gov The development of visible-light-mediated versions has significantly enhanced its utility. nih.govrsc.org These reactions often employ a photocatalyst, such as an iridium complex, which absorbs light and transfers energy to one of the substrates, initiating the cycloaddition. nih.gov This approach is noted for its operational simplicity and ability to generate highly functionalized azetidines with high diastereoselectivity. nih.govnih.gov The synthesis of this compound via this route would involve the photocycloaddition of an imine derived from 2-ethylbenzaldehyde (B125284) and a suitable nitrogen source with ethylene, or an equivalent precursor.

Radical Strain-Release Photocatalysis: A modern approach involves the use of highly strained azabicyclo[1.1.0]butanes (ABBs) chemrxiv.orgresearchgate.net. In this process, a photosensitizer initiates the formation of a radical species which then adds to the ABB. The subsequent release of ring strain drives the formation of a stable, functionalized azetidine ring chemrxiv.org.

Table 2: Overview of Photochemical Azetidine Synthesis Methods

| Reaction Name | Key Mechanistic Steps | Key Intermediate(s) | Typical Light Source |

| Norrish-Yang Cyclization | 1,5-Hydrogen Abstraction → Ring Closure | 1,4-Biradical | UV Light |

| Aza Paternò-Büchi Reaction | [2+2] Photocycloaddition | Excited State Imine/Alkene, Exciplex | Visible Light (with photocatalyst) or UV Light |

| Radical Strain-Release | Radical Addition → Ring Opening | Radical adduct of ABB | Visible Light (with photocatalyst) |

Understanding Regioselectivity and Stereoselectivity in Azetidine-Forming Reactions

Controlling the regiochemistry and stereochemistry is paramount for synthesizing specific, functionalized azetidines like this compound, which has a defined substitution pattern.

Regioselectivity: Regioselectivity concerns which atoms form the new bonds during cyclization.

Baldwin's Rules: In intramolecular cyclizations, Baldwin's rules are often invoked. The formation of an azetidine ring via a 4-exo-tet cyclization is generally favored. Quantum chemical studies have explained why the kinetically controlled formation of the strained four-membered azetidine ring can be more advantageous than the formation of a thermodynamically more stable five-membered pyrrolidine (B122466) ring acs.orgsemanticscholar.org.

Catalyst Control: In reactions like the intramolecular aminolysis of epoxy amines, the choice of a Lewis acid catalyst, such as Lanthanum(III) triflate (La(OTf)₃), can dictate the regioselectivity of the ring-opening and subsequent cyclization, favoring attack at a specific carbon atom frontiersin.org.

Anti-Baldwin Cyclization: While often disfavored, anti-Baldwin cyclizations can be achieved under specific conditions. For example, a copper-catalyzed photoinduced radical 4-exo-dig cyclization of ynamides provides a fully regiocontrolled route to azetidines nih.gov.

Stereoselectivity: Stereoselectivity determines the three-dimensional arrangement of atoms in the product.

Substrate Control: The stereochemistry of the starting material can directly influence the product's stereochemistry. For instance, the reduction of a chiral azetidin-2-one (B1220530) often proceeds with retention of stereochemistry at the ring carbons acs.org. In the cyclization of acyclic precursors like substituted benzylaminomethyloxiranes, a trans relationship between substituents at the 2- and 3-positions of the azetidine ring is often the preferred outcome acs.orgsemanticscholar.org.

Catalyst Control: Asymmetric catalysis is a powerful tool for controlling stereochemistry. Chiral catalysts or ligands can create a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer over others nih.govacs.org.

Reaction Conditions: In some cases, stereoselectivity can be dependent on temperature. A temperature-dependent stereoselectivity was observed in the reaction of borane (B79455) with N-alkyl-2-arylazetidines, allowing for the selective preparation of different diastereomeric azetidine-borane complexes acs.org. Photochemical methods like the aza Paternò-Büchi reaction can also proceed with very high diastereoselectivity, often exceeding a 20:1 ratio nih.gov.

The synthesis of this compound would require a method that controls the placement of the 2-ethylbenzyl group on the nitrogen atom, which is typically achieved by using N-(2-ethylbenzyl)amine or a related derivative as a starting material.

Computational and Theoretical Studies on Azetidine Ring Systems with N Alkyl/aryl Substituents

Density Functional Theory (DFT) Calculations for Reaction Mechanism Prediction

Density Functional Theory (DFT) has become an invaluable computational method for investigating the mechanisms of chemical reactions involving azetidine (B1206935) derivatives. researchgate.netnih.gov By calculating the geometries and energies of reactants, transition states, and products, DFT allows for the detailed mapping of reaction pathways and the determination of activation energies. researchgate.net This predictive power is essential for understanding the viability and selectivity of reactions involving N-substituted azetidines.

DFT studies can elucidate the mechanisms of various reactions, such as nucleophilic substitution, ring-opening, and cycloadditions. mdpi.compku.edu.cnrsc.org For N-alkyl/aryl azetidines, DFT can be used to model processes like N-arylation, predicting whether the reaction proceeds through a specific pathway and identifying the rate-determining step. researchgate.net For example, in a proposed reaction, calculations can compare a concerted mechanism to a stepwise one, identifying the most energetically favorable route. figshare.com The method can also clarify the role of catalysts, solvents, and substituent effects on the reaction kinetics and thermodynamics. researchgate.net

Table 1: Application of DFT in Reaction Mechanism Analysis

| DFT Calculation Output | Significance in Mechanism Prediction |

|---|---|

| Optimized Geometries | Provides the 3D structure of reactants, intermediates, transition states, and products. |

| Transition State (TS) Energy | Determines the activation energy barrier (ΔG‡), which correlates with the reaction rate. |

| Intermediate Stability | Helps identify stable intermediates and whether a reaction is stepwise or concerted. |

| Reaction Energy (ΔG) | Indicates whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic). |

By analyzing the electronic structure along the reaction coordinate, researchers can gain a fundamental understanding of bond-forming and bond-breaking processes, guiding the rational design of new synthetic methodologies for compounds like 1-(2-Ethylbenzyl)azetidine.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. ucsb.eduwikipedia.org This theory is a powerful tool for rationalizing the behavior of N-substituted azetidines in various chemical transformations. pku.edu.cnnih.gov

The reactivity of an azetidine derivative is largely governed by the properties of its frontier orbitals. youtube.com

HOMO : The HOMO is typically localized on the nitrogen atom's lone pair of electrons. The energy of the HOMO is related to the molecule's nucleophilicity and basicity; a higher energy HOMO indicates a more reactive nucleophile, as the electrons are more readily donated. youtube.comresearchgate.net

LUMO : The LUMO is generally associated with the antibonding orbitals of the C-N bonds within the ring. Its energy level indicates the molecule's electrophilicity. A lower energy LUMO suggests the molecule is more susceptible to nucleophilic attack.

In N-alkyl/aryl azetidines, the nature of the substituent on the nitrogen atom can influence the energies of the frontier orbitals. Electron-donating groups can raise the HOMO energy, increasing nucleophilicity, while electron-withdrawing groups can lower the LUMO energy, enhancing electrophilicity at the ring carbons. FMO analysis can predict the regioselectivity and stereoselectivity of reactions such as cycloadditions and ring-openings. wikipedia.org For instance, the interaction between the azetidine's HOMO and an electrophile's LUMO will determine the initial site of attack. ucsb.edu

Table 2: FMO Theory and Azetidine Reactivity

| Frontier Orbital | Role in Reactivity | Factors Influencing Energy | Predicted Behavior |

|---|---|---|---|

| HOMO | Nucleophilicity/Basicity | N-substituent (electron-donating), Ring strain | Donation of nitrogen lone pair to electrophiles. |

| LUMO | Electrophilicity | N-substituent (electron-withdrawing), Ring strain | Acceptance of electrons from nucleophiles, leading to ring-opening. |

Conformational Analysis of N-(2-Ethylbenzyl)azetidine

While specific computational studies on the conformational analysis of this compound are not extensively documented, its behavior can be inferred from studies on analogous N-substituted azetidines and other small-ring heterocycles. nih.govresearchgate.net The azetidine ring is not planar; it adopts a puckered conformation to relieve some of its inherent angle strain. This puckering is characterized by a dihedral angle, and the ring can undergo a rapid inversion between two equivalent puckered forms. nih.gov

The introduction of a bulky N-(2-Ethylbenzyl) substituent significantly influences the ring's conformational preference. The benzyl (B1604629) group itself has multiple rotational degrees of freedom. To minimize steric hindrance, the substituent is expected to preferentially occupy an "equatorial" position relative to the average plane of the ring. The puckering of the four-membered azetidine ring is generally less pronounced than that of larger rings like piperidine. nih.gov

Computational methods, such as DFT or ab initio calculations, can be employed to model the potential energy surface of N-(2-Ethylbenzyl)azetidine. nih.govmdpi.com Such an analysis would identify the lowest energy conformers and the energy barriers for rotation around the N-CH₂ (benzyl) bond and for the inversion of the azetidine ring itself. These calculations would likely show that conformers minimizing the steric interaction between the ethyl group on the benzene ring and the azetidine ring hydrogens are the most stable. The flexibility in such peptides containing azetidine is generally higher compared to those with proline, which is attributed to reduced constraints from noncovalent interactions of ring atoms with adjacent residues. nih.gov

Table 3: Key Conformational Parameters for an N-Substituted Azetidine Ring

| Parameter | Description | Expected Value/State |

|---|---|---|

| Ring Conformation | Puckered vs. Planar | Puckered to relieve strain. nih.gov |

| Barrier to Inversion | Energy required to flip between puckered forms | Low |

| Substituent Position | Axial vs. Equatorial preference of the N-substituent | Equatorial to minimize steric hindrance. |

| Dihedral Angles | Torsional angles defining the ring pucker | Dependent on the specific puckered conformation. |

Analysis of Ring Strain Energy in Azetidine Derivatives

Azetidine, as a four-membered heterocycle, possesses significant ring strain energy (RSE), which is a primary driver of its chemical reactivity. researchgate.netnih.gov The RSE arises from bond angle deviation from the ideal sp³ tetrahedral angle (angle strain) and eclipsing interactions between adjacent hydrogen atoms (torsional strain). The accepted ring strain energy for the parent azetidine molecule is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridine (B145994) (27.7 kcal/mol) and the relatively strain-free pyrrolidine (B122466) (5.4 kcal/mol). rsc.org

This substantial, but not extreme, ring strain makes the azetidine ring stable enough for isolation and handling, yet reactive enough to participate in strain-releasing reactions, such as ring-opening with nucleophiles. rsc.orgnih.gov Computational methods are frequently used to calculate RSE through homodesmotic or isodesmic reactions, where the number and type of bonds are conserved on both sides of a hypothetical reaction, isolating the strain component. acs.org

Table 4: Comparative Ring Strain Energies (RSE) of Cyclic Amines

| Compound | Ring Size | RSE (kcal/mol) | Reference |

|---|---|---|---|

| Aziridine | 3 | ~27.7 | rsc.org |

| Azetidine | 4 | ~25.4 | rsc.org |

| Pyrrolidine | 5 | ~5.4 | rsc.org |

Future Research Directions and Emerging Trends in 1 2 Ethylbenzyl Azetidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of azetidines has traditionally been challenging due to the high activation energy required for the formation of the strained four-membered ring. medwinpublishers.comnih.govresearchgate.net Future research is intensely focused on developing more efficient, versatile, and environmentally benign methods for constructing the azetidine (B1206935) core, applicable to a wide range of N-substituted derivatives like 1-(2-Ethylbenzyl)azetidine.

A key emerging trend is the use of photoredox catalysis , which utilizes visible light to initiate reactions under mild conditions. nih.gov For instance, copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides has been shown to be a general method for producing highly functionalized azetidines. nih.gov This approach offers full control over the regioselectivity of the cyclization. nih.gov Similarly, visible-light-mediated aza Paternò-Büchi reactions, a type of [2+2] photocycloaddition between imines and alkenes, represent a direct and atom-economical route to functionalized azetidines. nih.govrsc.orgresearchgate.net These light-driven methods avoid harsh reagents and high temperatures, aligning with the principles of green chemistry.

Sustainable chemistry principles are increasingly being integrated into azetidine synthesis. This includes the use of greener solvents, such as cyclopentyl methyl ether (CPME), and the development of continuous flow processes. nih.govacs.org Flow chemistry, in particular, allows for safer handling of reactive intermediates and can improve reaction efficiency and scalability compared to traditional batch processing. nih.govacs.org Other novel strategies include:

Strain-release functionalization of highly strained precursors like azabicyclo[1.1.0]butanes (ABBs), which can be readily opened to afford substituted azetidines. rsc.orgacs.org

Intramolecular C-H amination reactions catalyzed by metals like palladium, which provide a direct route to the azetidine ring from readily available amine precursors. rsc.orgorganic-chemistry.org

Aza-Michael additions , which are powerful for constructing C-N bonds and have been applied to the synthesis of various azetidine derivatives. nih.gov

These methodologies are expanding the toolkit available to chemists, promising more efficient and sustainable pathways to complex azetidines.

Table 1: Comparison of Modern Azetidine Synthetic Methodologies

| Methodology | Key Features | Advantages |

| Photoredox Catalysis | Utilizes visible light and a photocatalyst (e.g., Copper or Iridium complexes) to drive reactions like radical cyclizations or [2+2] cycloadditions. nih.govrsc.org | Mild reaction conditions, high functional group tolerance, atom economy. nih.govnih.gov |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a flask. | Enhanced safety, improved heat and mass transfer, scalability, potential for automation. nih.govacs.org |

| Strain-Release Synthesis | Uses highly strained starting materials (e.g., azabicyclo[1.1.0]butanes) that readily react to form functionalized azetidines. acs.org | Access to diverse substitution patterns, mild reaction conditions. rsc.orgacs.org |

| C-H Amination | Intramolecular cyclization involving the direct formation of a C-N bond from an unactivated C-H bond. rsc.orgorganic-chemistry.org | High atom economy, utilizes simple starting materials. |

Advancements in Stereocontrol for N-Substituted Azetidines

Many applications of azetidines, particularly in pharmaceuticals, require precise control over the three-dimensional arrangement of atoms (stereochemistry). Consequently, a major research thrust is the development of stereoselective synthetic methods for N-substituted azetidines.

One successful strategy involves the use of chiral starting materials derived from natural sources like amino acids. For instance, enantiopure (2-aminoalkyl)oxiranes can undergo base-induced cyclization to form 2-(hydroxymethyl)azetidines with high stereospecificity. acs.orgnih.gov The reaction conditions can be tuned to favor the formation of either azetidines or the isomeric pyrrolidin-3-ols. acs.org

Another powerful approach is asymmetric catalysis , where a small amount of a chiral catalyst is used to induce the formation of one enantiomer of the product over the other. Chiral auxiliaries, such as tert-butanesulfinamide, have been used to achieve high levels of stereoselectivity in the synthesis of C-2-substituted azetidines. rsc.org Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been developed as a flexible route to chiral azetidin-3-ones with excellent enantiomeric excess. nih.gov Furthermore, simple and efficient routes to non-racemic N-sulfonyl azetidines have been developed via the imino-aldol reaction of ester enolates with non-racemic aldimines, followed by reduction and cyclization. rsc.org

Future work in this area will likely focus on discovering new chiral catalysts and reagents that can provide high stereocontrol for a broader range of azetidine-forming reactions, including the novel photocatalytic and C-H activation methods discussed previously.

Table 2: Examples of Stereoselective Azetidine Syntheses

| Method | Starting Materials | Key Reagent/Catalyst | Product Type | Ref. |

| Base-Induced Cyclization | Enantiopure (2-aminoalkyl)oxiranes | Potassium Carbonate (K₂CO₃) | 2-(Hydroxymethyl)azetidines | acs.orgnih.gov |

| Imino-Aldol Reaction | Ester enolates, non-racemic aldimines | TsCl/KOH for cyclization | N-Sulfonyl azetidines | rsc.org |

| Gold-Catalyzed Cyclization | Chiral N-propargylsulfonamides | Gold Catalyst | Chiral azetidin-3-ones | nih.gov |

| Auxiliary-Controlled Synthesis | Sulfinimines, Reformatsky reagents | Chiral tert-butanesulfinamide auxiliary | C-2-substituted azetidines | rsc.org |

Exploration of New Chemical Transformations and Reactivity Patterns

The significant ring strain inherent in azetidines makes them valuable synthetic intermediates that can undergo a variety of chemical transformations not readily accessible to their less-strained five- and six-membered counterparts like pyrrolidines and piperidines. researchgate.netrsc.org A major area of future research involves harnessing this strain energy to drive novel reactions and create molecular complexity.

Ring-opening reactions are a hallmark of azetidine chemistry. Under appropriate activation, the C-N bonds of the ring can be cleaved by various nucleophiles. rsc.orgrsc.org For example, Lewis acid-promoted ring-opening with aromatic nucleophiles via a Friedel-Crafts mechanism allows for the synthesis of complex γ-amino compounds. rsc.org This reactivity provides a pathway to linear amine derivatives with functionality precisely placed at the γ-position.

Ring-expansion reactions are another powerful application, transforming the four-membered ring into larger, often more common, heterocyclic systems. Au(I)-catalyzed ring expansion of 2-azetidinyl ynones, for instance, provides access to pyrrolin-4-ones. rsc.org The ability to convert readily available azetidines into larger rings like pyrrolidines or even azepanes is a synthetically valuable strategy. researchgate.net

Furthermore, the azetidine ring itself can be functionalized without being opened. Recent methods have been developed for the α-alkylation of N-substituted azetidine-2-carbonitriles and the functionalization of unsaturated azetine precursors to generate a wide range of substituted azetidines. rsc.orgnih.gov The development of new cycloaddition reactions using azetines as building blocks is also a promising avenue for rapidly constructing complex polycyclic scaffolds. nih.gov Exploring these diverse reactivity patterns will continue to unlock the potential of azetidines as versatile synthons in organic synthesis. rsc.org

Integration of Computational Methods for Reaction Design and Optimization

The synergy between experimental and computational chemistry is becoming increasingly crucial for advancing complex synthetic chemistry, including that of azetidines. Computational modeling offers powerful tools to understand reaction mechanisms, predict outcomes, and optimize conditions, thereby accelerating the discovery of new reactions and reducing reliance on trial-and-error experimentation. mit.edu

A landmark example is the use of computational models to guide the synthesis of azetidines via a photocatalytic reaction. mit.edu Researchers developed models to predict which pairs of precursor molecules (alkenes and oximes) would successfully react to form an azetidine. By calculating properties like frontier orbital energies, the models could prescreen potential substrates, identifying promising candidates and avoiding those unlikely to work. These predictions were largely validated by experimental results, demonstrating the power of this approach to expand the scope of known reactions. mit.edu

Density Functional Theory (DFT) calculations are also being used to elucidate reaction pathways and understand selectivity. For example, DFT studies were employed to understand why the copper-catalyzed radical cyclization of ynamides preferentially undergoes a 4-exo-dig pathway to form azetidines over the alternative 5-endo-dig pathway that would lead to a five-membered ring. nih.gov Such mechanistic insights are invaluable for rationally designing improved catalysts and reaction conditions.

Going forward, the integration of computational tools, including machine learning and artificial intelligence, is expected to play an even larger role. These methods will be used to design novel azetidine-forming reactions from the ground up, predict optimal catalysts and conditions, and even forecast the physicochemical properties of the resulting molecules for specific applications, such as drug discovery. nih.gov

Q & A

Basic: What synthetic strategies are effective for preparing 1-(2-Ethylbenzyl)azetidine, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves cyclization reactions to form the azetidine ring, followed by benzylation with a 2-ethylbenzyl group. Key steps include:

- Cyclization: Precursors like β-amino alcohols or halides are cyclized under basic conditions (e.g., NaH or K₂CO₃) to form the azetidine core .

- Benzylation: The azetidine nitrogen is alkylated using 2-ethylbenzyl halides or sulfonates. Catalysts like Pd/C or ligands (e.g., BINAP) may enhance selectivity .

- Optimization: Continuous flow reactors improve yield and scalability by maintaining precise temperature and mixing conditions . Solvent choice (e.g., polar aprotic solvents like DMF) enhances nucleophilicity during benzylation .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the azetidine ring’s presence (e.g., δ 3.5–4.5 ppm for N-CH₂ protons) and substituent positions .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- X-ray Crystallography: Resolves stereochemistry and bond angles, critical for validating synthetic intermediates .

Basic: What are the common chemical reactions involving this compound in synthetic workflows?

Answer:

- Alkylation/Electrophilic Substitution: The azetidine nitrogen reacts with alkyl halides or acyl chlorides to form derivatives .

- Ring-Opening Reactions: Under acidic conditions, the azetidine ring may open to form linear amines or amides, useful for downstream functionalization .

- Cross-Coupling: Suzuki-Miyaura reactions with boronic acids enable aryl/heteroaryl group introduction at the benzyl position .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

Answer:

- Substituent Variation: Compare analogs with different benzyl substituents (e.g., 2-ethyl vs. 2-fluoro or 2-methoxy) to assess electronic and steric effects on target binding .

- Core Modifications: Replace the azetidine with pyrrolidine or piperidine to evaluate ring size impact on potency .

- Assay Design: Use enzyme inhibition assays (e.g., kinase or protease panels) and cellular viability tests (e.g., IC₅₀ in cancer lines) to quantify activity .

Example SAR Table:

| Compound | Substituent Position | Bioactivity (IC₅₀, nM) |

|---|---|---|

| This compound | 2-Ethyl | 120 ± 15 |

| 1-(2-Fluorobenzyl)azetidine | 2-Fluoro | 85 ± 10 |

| 1-(3-Methoxybenzyl)azetidine | 3-Methoxy | 220 ± 25 |

Advanced: How should researchers resolve contradictions in biological activity data across different assay systems?

Answer:

- Assay Validation: Replicate results in orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) to rule out artifacts .

- Solubility/Permeability Testing: Measure compound solubility (e.g., PBS/octanol partitioning) to identify bioavailability limitations .

- Target Engagement Studies: Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target binding .

Advanced: What methodologies optimize the enantioselective synthesis of this compound derivatives?

Answer:

- Chiral Catalysts: Use chiral phosphoric acids (e.g., TRIP) or metal-ligand complexes (e.g., Ru-BINAP) to induce asymmetry during cyclization or benzylation .

- Kinetic Resolution: Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer from a racemic mixture .

- Computational Screening: DFT calculations predict transition states to guide catalyst selection .

Advanced: How can computational modeling elucidate this compound’s interaction with biological targets?

Answer:

- Molecular Docking: Use AutoDock or Schrödinger to predict binding poses in enzyme active sites (e.g., kinases or GPCRs) .

- MD Simulations: Run 100+ ns simulations in explicit solvent to assess stability of ligand-target complexes .

- Free Energy Calculations: MM/GBSA or FEP quantify binding affinities and guide SAR .

Advanced: What strategies ensure the stability of this compound under physiological or storage conditions?

Answer:

- pH Stability Testing: Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .

- Thermal Analysis: TGA (thermogravimetric analysis) identifies decomposition temperatures, guiding storage at ≤ -20°C .

- Light Sensitivity: Conduct accelerated photodegradation studies using UV-Vis exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.